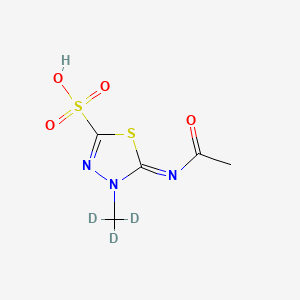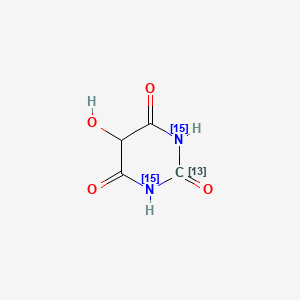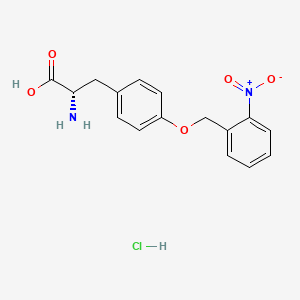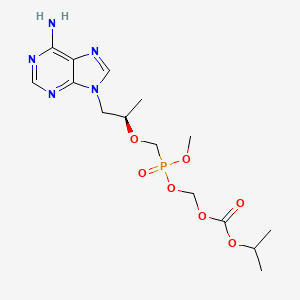
2-Bromo-3-deciltiofeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-decylthiophene is an organic compound with the molecular formula C14H23BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a decyl group at the third position of the thiophene ring. It is commonly used in organic synthesis and materials science due to its unique chemical properties .
Aplicaciones Científicas De Investigación
2-Bromo-3-decylthiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Material Science: It serves as a building block for the development of new materials with unique electronic properties.
Medicinal Chemistry: Research explores its potential as a precursor for biologically active compounds.
Mecanismo De Acción
Target of Action
It’s known that thiophene compounds, which 2-bromo-3-decylthiophene belongs to, are often used in the development of organic semiconductors .
Mode of Action
As a thiophene compound, it may interact with its targets through π-π stacking, a common interaction in organic semiconductors .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and should be stored under inert gas .
Result of Action
As a component in the synthesis of organic semiconductors, its effects would likely be observed at the macroscopic level in the properties of the resulting material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-decylthiophene. It’s recommended to store the compound in a cool, dark place under inert gas to prevent degradation . The compound is also sensitive to air .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-decylthiophene typically involves the bromination of 3-decylthiophene. One common method is the reaction of 3-decylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position[2][2].
Industrial Production Methods: Industrial production of 2-Bromo-3-decylthiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization[2][2].
Types of Reactions:
Substitution Reactions: 2-Bromo-3-decylthiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the presence of a base such as potassium carbonate and solvents like tetrahydrofuran.
Major Products:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or extended conjugated systems.
Comparación Con Compuestos Similares
2-Bromo-3-methylthiophene: Similar structure but with a methyl group instead of a decyl group.
2,5-Dibromo-3-decylthiophene: Contains an additional bromine atom at the fifth position.
Uniqueness: 2-Bromo-3-decylthiophene is unique due to its long alkyl chain, which imparts distinct solubility and electronic properties compared to shorter alkyl or aryl-substituted thiophenes. This makes it particularly useful in the synthesis of materials for organic electronics .
Propiedades
IUPAC Name |
2-bromo-3-decylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-16-14(13)15/h11-12H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWPDFSNGOICAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(SC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677256 |
Source


|
| Record name | 2-Bromo-3-decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144012-09-9 |
Source


|
| Record name | 2-Bromo-3-decylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)






